2,4-Hexadiynylene dibenzoate
Description
2,4-Hexadiynylene dibenzoate (CAS: 24996-65-4; molecular formula: C₂₀H₁₄O₄) is a conjugated diyne ester characterized by a rigid hexadiyne backbone flanked by two benzoate groups. Its crystalline structure has been extensively studied, with early X-ray diffraction analyses revealing a planar geometry stabilized by π-π stacking interactions between aromatic rings . This compound is notable for its role in solid-state polymerization, forming linear or ladder-type polydiacetylenes with applications in conductive materials and photonic devices .
Properties
CAS No. |
24996-65-4 |
|---|---|
Molecular Formula |
C20H14O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
6-benzoyloxyhexa-2,4-diynyl benzoate |
InChI |
InChI=1S/C20H14O4/c21-19(17-11-5-3-6-12-17)23-15-9-1-2-10-16-24-20(22)18-13-7-4-8-14-18/h3-8,11-14H,15-16H2 |
InChI Key |
JCZJRGIBGWSWTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC#CC#CCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Hexadiynylene dibenzoate can be synthesized through the esterification of 2,4-hexadiyne-1,6-diol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the diol to the dibenzoate ester .
Industrial Production Methods
The use of continuous flow reactors and efficient separation techniques would be essential to optimize yield and purity in an industrial setting .
Chemical Reactions Analysis
Solid-State Polymerization
2,4-Hexadiynylene dibenzoate undergoes thermally initiated solid-state polymerization to form polydiacetylene (PDA) derivatives. This process involves alignment of monomeric units in crystalline lattices, followed by 1,4-addition polymerization via radical intermediates . Key findings include:
-
Activation Energy : Effective activation energy ranges from 68–95 kJ/mol , depending on conversion rates and crystalline order .
-
Structural Changes :
-
Optical Properties : Polymerized forms exhibit near-infrared absorption maxima at 730 nm (linear PDAs) and 860–980 nm (ladder-type PDAs) .
Table 1: Solid-State Polymerization Parameters
| Parameter | Value/Observation | Source |
|---|---|---|
| Activation Energy Range | 68–95 kJ/mol | |
| Absorption Maxima | 730 nm (linear), 860–980 nm (ladder) | |
| Key NMR Shifts | 37.4 ppm (olefinic), 103–129 ppm (π) |
Liquid-State Polymerization
In contrast to solid-state reactions, liquid-phase polymerization follows zero-order kinetics with an activation energy of 93 ± 3 kJ/mol . This process results in:
-
Elimination of benzoate groups as benzoic acid.
-
Formation of stable free radicals, confirmed by in situ EPR spectroscopy .
Topochemical Transformations
The compound participates in halogen-bond-assisted topochemical reactions, as observed in analogous chlorodiacetylene systems :
-
Crystal Structure Changes :
-
Halogen Bond Shifts : C–Cl···π interactions migrate from para to meta positions on aromatic rings post-polymerization .
Table 2: Liquid- vs. Solid-State Polymerization
| Parameter | Liquid-State | Solid-State |
|---|---|---|
| Kinetic Model | Zero-order | Autocatalytic |
| Activation Energy (kJ/mol) | 93 ± 3 | 68–95 (variable) |
| Byproduct Formation | Benzoic acid | None |
| Radical Stability | Stable free radicals | Transient intermediates |
Mechanistic Insights
The polymerization mechanism proceeds through:
-
Radical Initiation : Thermal cleavage of triple bonds generates diradical intermediates .
-
Propagation : 1,4-addition along the conjugated diyne backbone, forming extended π-systems .
-
Termination : Stabilization via conjugation or cross-linking, dependent on monomer packing .
Characterization Techniques
Scientific Research Applications
2,4-Hexadiynylene dibenzoate has several applications in scientific research:
Materials Science: It is used in the synthesis of poly(diacetylene) polymers, which have applications in sensors, optical devices, and electronic materials.
Biology and Medicine: While specific applications in biology and medicine are less documented, the unique properties of its polymerization products could potentially be explored for biomedical applications.
Mechanism of Action
The primary mechanism by which 2,4-hexadiynylene dibenzoate exerts its effects is through topochemical polymerization. This process involves the alignment of diacetylene monomers in a specific crystalline arrangement, which then polymerize upon exposure to heat or UV light. The resulting polymer chains are highly conjugated, leading to unique optical and electronic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Multiflorane-Type Triterpene Dibenzoates
Compounds such as 7α-methoxymultiflor-8-ene-3α,29-diol 3,29-dibenzoate and 7β-methoxymultiflor-8-ene-3α,29-diol 3,29-dibenzoate (isolated from Cucurbita maxima seeds) share the dibenzoate functional group but differ in their triterpene backbone. Key distinctions include:
- Biological Activity: These triterpenes exhibit melanogenesis inhibitory activity (compound 1: IC₅₀ comparable to arbutin) and weak cytotoxicity (IC₅₀: 34.5–93.7 μM against HL-60 and P388 cells) . In contrast, 2,4-Hexadiynylene dibenzoate lacks reported bioactivity, as its applications are primarily material-focused.
- Structural Flexibility : The triterpene core introduces stereochemical complexity (e.g., 7α vs. 7β methoxy configurations), whereas 2,4-Hexadiynylene dibenzoate’s rigidity limits conformational variability .
Glycol-Based Dibenzoates
Ethylene glycol dibenzoate and diethylene glycol dibenzoate (DEGD) feature flexible glycol chains instead of a diyne backbone. Key comparisons include:
- Environmental Fate : DEGD has a hydrolysis half-life of 49 days at pH 8 and degrades via atmospheric hydroxyl radicals (half-life: ~20 hours). In contrast, 2,4-Hexadiynylene dibenzoate’s conjugated structure likely enhances stability, though specific degradation data are unavailable .
- Applications : DEGD serves as a plasticizer in coatings and adhesives due to its compatibility with polymers like PVC. 2,4-Hexadiynylene dibenzoate, however, is utilized in polymerization reactions to create conductive polymers .
Comparison with Functional Analogs
Aromatic Dibenzoates with Industrial Relevance
- Iscotrizinol (bis(2-ethylhexyl) 4,4′-triazinyl dibenzoate): A UV filter with a complex triazine-linked structure. Unlike 2,4-Hexadiynylene dibenzoate, its primary function is photostabilization in cosmetics, emphasizing divergent applications despite shared ester groups .
- 4-Cyclohexane Dimethanol Dibenzoate: Used as a modifier in powder coatings to enhance mechanical properties. Its cyclohexane ring provides thermal stability, whereas 2,4-Hexadiynylene dibenzoate’s diyne backbone enables polymerization .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Backbone | Key Applications | Biological/Environmental Data |
|---|---|---|---|
| 2,4-Hexadiynylene dibenzoate | Conjugated diyne | Polymerization, materials | N/A |
| Multiflorane dibenzoates | Triterpene | Melanogenesis inhibition | IC₅₀: 34.5–93.7 μM (cytotoxicity) |
| Diethylene glycol dibenzoate | Glycol | Plasticizer, coatings | Hydrolysis t₁/₂: 49 days (pH 8) |
| Iscotrizinol | Triazine-linked | UV filter | NLT 95.0% purity (pharmacopeial) |
Table 2: Physicochemical Properties
| Compound | Molecular Formula | CAS Number | Solubility |
|---|---|---|---|
| 2,4-Hexadiynylene dibenzoate | C₂₀H₁₄O₄ | 24996-65-4 | Low (nonpolar solvents) |
| Diethylene glycol dibenzoate | C₁₈H₁₈O₆ | 120-55-8 | Low in water |
| 4-Hydroxybenzoic acid* | C₇H₆O₃ | 99-96-7 | Moderate in water |
*Precursor to dibenzoate esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
